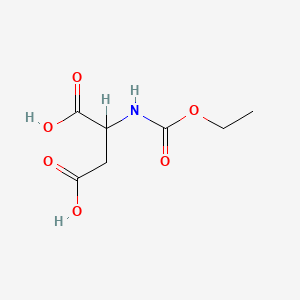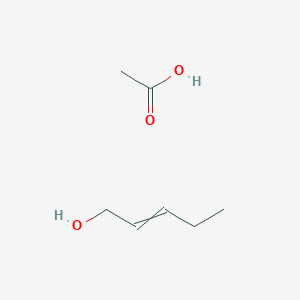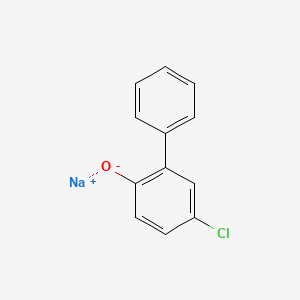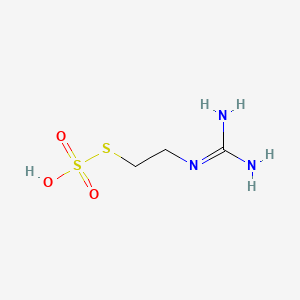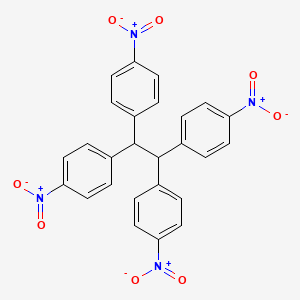![molecular formula C20H33NO9S2 B14734720 [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate CAS No. 4768-53-0](/img/structure/B14734720.png)
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Acetylation: Introduction of acetyl groups to the precursor molecules.
Thioether Formation: Incorporation of ethylsulfanyl groups through nucleophilic substitution reactions.
Amidation: Formation of the acetamido group via reaction with acetic anhydride or acetyl chloride.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. Key considerations include the selection of appropriate reactors, purification techniques, and waste management practices .
Analyse Des Réactions Chimiques
Types of Reactions
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: undergoes various chemical reactions, including:
Oxidation: Conversion of thioether groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of acetyl groups to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where acetyl groups can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Applications De Recherche Scientifique
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which [1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can lead to:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Transduction Modulation: Affecting cellular signaling pathways, which can alter cellular functions and responses
Comparaison Avec Des Composés Similaires
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate: can be compared with other similar compounds, such as:
[6-Acetamido-3,4,5-triacetyloxy-1,1-bis(ethylsulfanyl)hexan-2-yl] acetate: Similar structure but different positional isomers.
[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(methylsulfanyl)hexan-2-yl] acetate: Methylsulfanyl groups instead of ethylsulfanyl groups.
These comparisons highlight the unique structural features and potential functional differences of This compound .
Propriétés
Numéro CAS |
4768-53-0 |
|---|---|
Formule moléculaire |
C20H33NO9S2 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
[1-acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate |
InChI |
InChI=1S/C20H33NO9S2/c1-8-31-20(32-9-2)19(30-15(7)26)18(29-14(6)25)17(28-13(5)24)16(27-12(4)23)10-21-11(3)22/h16-20H,8-10H2,1-7H3,(H,21,22) |
Clé InChI |
BPVRZXPLTAKTTE-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C(C(C(C(CNC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
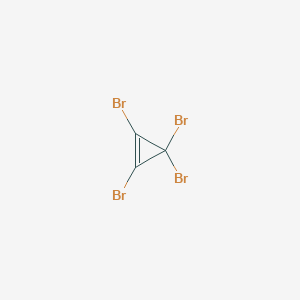
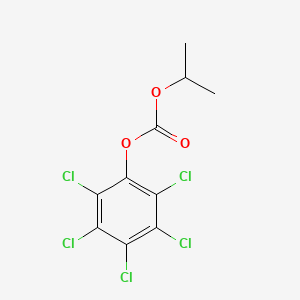

![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
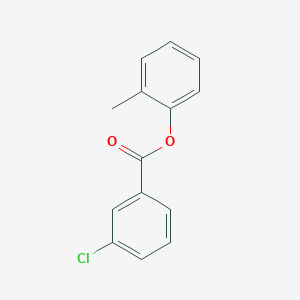
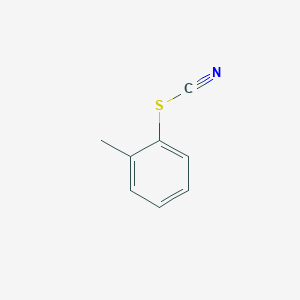
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
